N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Beschreibung
N-[(3-Methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a carboxamide group at the 4-position, a (E)-styryl sulfonyl moiety at the 1-position, and a 3-methoxyphenylmethyl substituent on the carboxamide nitrogen.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-9-5-8-19(16-21)17-23-22(25)20-10-13-24(14-11-20)29(26,27)15-12-18-6-3-2-4-7-18/h2-9,12,15-16,20H,10-11,13-14,17H2,1H3,(H,23,25)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKWSAFIMNCOJR-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound features a sulfonylpiperidine core, which is often associated with various biological activities. The presence of the methoxyphenyl and phenylethenyl groups may contribute to its pharmacological properties, including potential interactions with biological targets.
Anticancer Activity
Compounds with similar structures have shown promise in anticancer research. For example, sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research indicates that modifications in the phenyl group can enhance potency against various cancer cell lines.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The incorporation of aromatic groups, such as the methoxyphenyl moiety, may enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Enzyme Inhibition
Many compounds containing a sulfonamide group act as reversible inhibitors of enzymes such as carbonic anhydrase and certain proteases. The specific interactions depend on the structural configuration and electronic properties of substituents on the piperidine ring.
Research Findings
-
Case Study: Anticancer Efficacy
- A study evaluating a related sulfonamide demonstrated IC50 values in the micromolar range against human breast cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
-
Antimicrobial Testing
- Another investigation into similar compounds revealed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Enzyme Interaction Studies
- Research on sulfonamide derivatives indicated competitive inhibition of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma or edema.
Data Tables
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups, similar to N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, exhibit enhanced antimicrobial activity. A comparative study demonstrated that the incorporation of sulfonamide moieties significantly increases the efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer Mechanism
The compound has been evaluated for its anticancer properties, with studies highlighting its ability to induce apoptosis in cancer cells. Specifically, it was shown to increase caspase activity, a key indicator of programmed cell death, in treated cancer cell lines. This mechanism suggests its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities. These properties could be beneficial for treating conditions such as Alzheimer's disease and urinary tract infections .
Antimicrobial Evaluation
In a study evaluating various piperidine derivatives, it was found that those containing sulfonamide groups exhibited superior antimicrobial activity compared to their non-sulfonamide counterparts. The results are summarized in Table 1 below.
| Compound Name | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 20 mm | 15 mm |
| Compound B | 25 mm | 18 mm |
| N-[...] | 30 mm | 22 mm |
Table 1: Antimicrobial activity of selected compounds
Anticancer Studies
A comprehensive evaluation of the compound's anticancer effects was conducted using a panel of human tumor cell lines. The findings are detailed in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Caspase activation |
| A549 (Lung) | 18 | Cell cycle arrest |
Table 2: Anticancer activity of this compound
Safety Profile
Toxicity studies have indicated that this compound exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This aspect is crucial for further development and application in clinical settings .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Analogs
Functional Group Analysis
Sulfonyl Group Variations
Carboxamide Substituents
Piperidine Core Modifications
All analogs retain the piperidine scaffold, but substitutions at the 1- and 4-positions dictate conformational flexibility. The (E)-styryl group in the target compound and ’s analog introduces rigidity, which may stabilize bioactive conformations compared to bulkier substituents like morpholine-cyclohexylmethyl .
Q & A
Q. What experimental design considerations are critical for synthesizing N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Elevated temperatures (e.g., 80–100°C) for sulfonylation or coupling steps to ensure reaction completion .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to facilitate key transformations like sulfonyl group activation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the final product .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and styrenyl groups) and sulfonyl linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z for C₂₂H₂₄N₂O₄S: ~412.15) .
- Infrared (IR) spectroscopy : Detect characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Q. What methodologies are recommended for assessing purity during synthesis?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates .
- Cellular viability assays : MTT or resazurin-based assays in cancer cell lines to evaluate cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonylation or amide coupling steps be experimentally elucidated?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR or quenching agents to isolate transient species (e.g., sulfonic acid intermediates) .
- Computational modeling : DFT calculations to map energy profiles for sulfonylation pathways .
Q. How should researchers address contradictions in synthetic yield data across studies?
- Reproducibility checks : Replicate reported conditions (e.g., solvent ratios, catalyst loading) to identify deviations .
- Byproduct analysis : LC-MS to detect side products (e.g., hydrolyzed sulfonamides) affecting yield .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) to optimize yields .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified methoxyphenyl or styrenyl groups to assess impact on bioactivity .
- Pharmacophore modeling : Overlay active/inactive analogs to identify critical functional groups .
- Proteolysis-targeting chimera (PROTAC) design : Link the compound to E3 ligase ligands to study degradation efficiency .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes/receptors (e.g., sulfonamide binding to catalytic sites) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How can metabolic stability be evaluated in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic probes to assess cytochrome P450 interactions .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
Q. What experimental designs test synergistic effects with other therapeutics?
- Combinatorial screening : Pair the compound with FDA-approved drugs (e.g., kinase inhibitors) in checkerboard assays .
- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination treatments .
- In vivo xenograft models : Evaluate tumor regression in mice treated with compound + standard therapy .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
